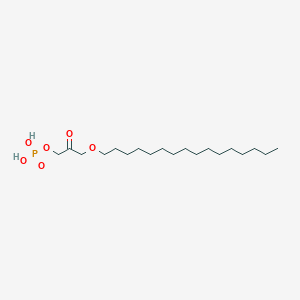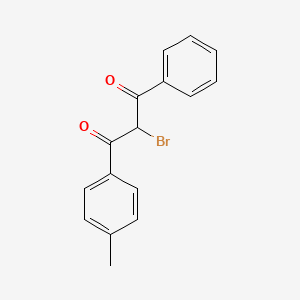
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position on the aromatic ring, and a phenyl group attached to the propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several methods. One common approach involves the bromination of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Analytical Chemistry: The compound is employed as a standard or reagent in analytical methods to detect and quantify other substances.
作用机制
The mechanism of action of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl groups play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but lacks the phenyl group on the propane-1,3-dione backbone.
2-Bromo-4’-methylpropiophenone: Similar structure but with different positioning of the bromine and methyl groups.
Uniqueness
2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine, methyl, and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
2-bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-11-7-9-13(10-8-11)16(19)14(17)15(18)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVOFETXSRYDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520044 |
Source


|
| Record name | 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-30-9 |
Source


|
| Record name | 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)
![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)
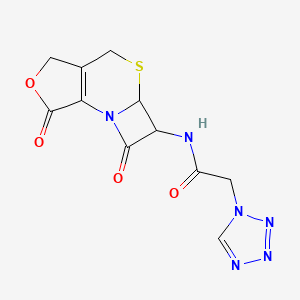
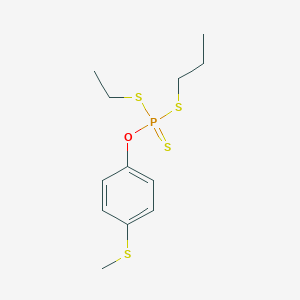
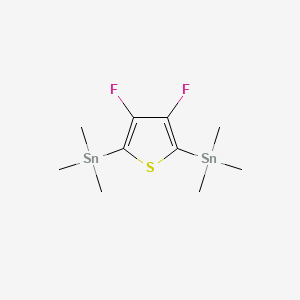

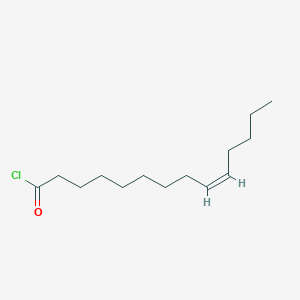
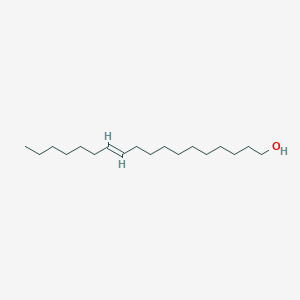
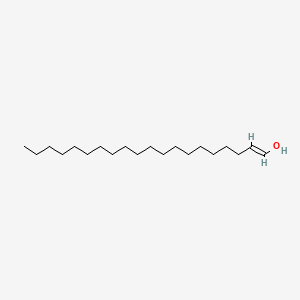
![Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8262241.png)
![Glycine,N-[2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-](/img/structure/B8262250.png)

